

# An In-depth Technical Guide to 4-Hydroxy-2-pyrrolidone

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## Compound of Interest

Compound Name: **4-Hydroxy-2-pyrrolidone**

Cat. No.: **B119327**

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## Introduction

**4-Hydroxy-2-pyrrolidone** is a heterocyclic organic compound that serves as a valuable chiral building block in the synthesis of various biologically active molecules. Its structure, featuring a five-membered lactam ring with a hydroxyl group, imparts specific chemical properties that make it a crucial intermediate in the pharmaceutical industry. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of **4-Hydroxy-2-pyrrolidone**, with a focus on its various stereoisomers. It also details experimental protocols for its synthesis and characterization, and explores its role in synthetic pathways, particularly in the production of nootropic drugs like Oxiracetam.

## Chemical and Physical Properties

**4-Hydroxy-2-pyrrolidone** exists as a racemate and as individual enantiomers, each with distinct properties and applications. The key physicochemical data for the racemic mixture and its (R) and (S) enantiomers are summarized below.

## Table 1: Physicochemical Properties of 4-Hydroxy-2-pyrrolidone and its Enantiomers

Property	Racemic 4-Hydroxy-2-pyrrolidone	(R)-(+)-4-Hydroxy-2-pyrrolidone	(S)-(-)-4-Hydroxy-2-pyrrolidone
Synonyms	( $\pm$ )-4-Hydroxypyrrolidone, 4-Hydroxy-2-pyrrolidinone	(R)- $\beta$ -Hydroxy- $\gamma$ -butyrolactam	(S)- $\beta$ -Hydroxy- $\gamma$ -butyrolactam
CAS Number	25747-41-5[1][2]	22677-21-0[3]	68108-18-9
Molecular Formula	C <sub>4</sub> H <sub>7</sub> NO <sub>2</sub> [1][2]	C <sub>4</sub> H <sub>7</sub> NO <sub>2</sub> [3]	C <sub>4</sub> H <sub>7</sub> NO <sub>2</sub>
Molecular Weight	101.11 g/mol [1]	101.10 g/mol [3]	101.10 g/mol
Appearance	White to light yellow powder or crystal[1]	White to off-white solid	White to off-white solid
Melting Point	119 - 123 °C[1]	156 - 159 °C (lit.)[3]	156 - 159 °C (lit.)
Boiling Point	130-150 °C (at 0.05-0.1 Torr)[4]	Not specified	Not specified
Solubility	Soluble in water, alcohols, ethers, and ketones. Slightly soluble in DMSO and methanol.[4]	Slightly soluble in water.	Slightly soluble in water.
Optical Rotation	$[\alpha]^{25}/D = -1.0$ to $+1.0^\circ$ (c=1 in H <sub>2</sub> O)[1]	$[\alpha]^{23}/D +43^\circ$ (c=1 in ethanol)[3]	$[\alpha]^{23}/D -43^\circ$ (c=1 in ethanol)
pKa	13.62 $\pm$ 0.20 (Predicted)[4]	Not specified	Not specified
Storage	2 - 8 °C[1]	Room Temperature, keep in a dark place, sealed in dry.	Room Temperature, keep in a dark place, sealed in dry.

## Synthesis and Purification

**4-Hydroxy-2-pyrrolidone** can be synthesized through various routes, with the cyclization of 4-amino-3-hydroxybutyric acid derivatives being a common and effective method. Another approach involves the reduction of tetramic acid intermediates.

## Experimental Protocol: Synthesis from Ethyl (S)-4-azido-3-hydroxybutyrate

This protocol is based on a patented method for producing (S)-4-hydroxy-2-pyrrolidone.

### Materials:

- Ethyl (S)-4-azido-3-hydroxybutyrate
- Methanol
- 5% Palladium-carbon catalyst
- 28% Methanol solution of sodium methoxide

### Procedure:

- Dissolve Ethyl (S)-4-azido-3-hydroxybutyrate (e.g., 4.8 g, 27.7 mmol) in methanol (e.g., 50 ml).
- Add 5% palladium-carbon catalyst (e.g., 100 mg).
- Perform catalytic hydrogenation to reduce the azide group to an amine.
- After completion of the hydrogenation, filter off the catalyst.
- To the resulting solution of ethyl (S)-4-amino-3-hydroxybutyrate, add a catalytic amount of a 28% methanol solution of sodium methoxide (e.g., 60 mg, 0.3 mmol as NaOMe).<sup>[5]</sup>
- Heat the mixture to reflux for approximately 15 minutes to induce ring-closing.<sup>[5]</sup>
- After the cyclization is complete, distill off the methanol under reduced pressure.
- The resulting crude crystals are then purified by recrystallization from ethanol.<sup>[5]</sup>

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### Synthesis of (S)-4-hydroxy-2-pyrrolidone.

## Experimental Protocol: Purification by Recrystallization

This protocol describes the purification of optically active **4-hydroxy-2-pyrrolidone** to enhance its optical purity.[5]

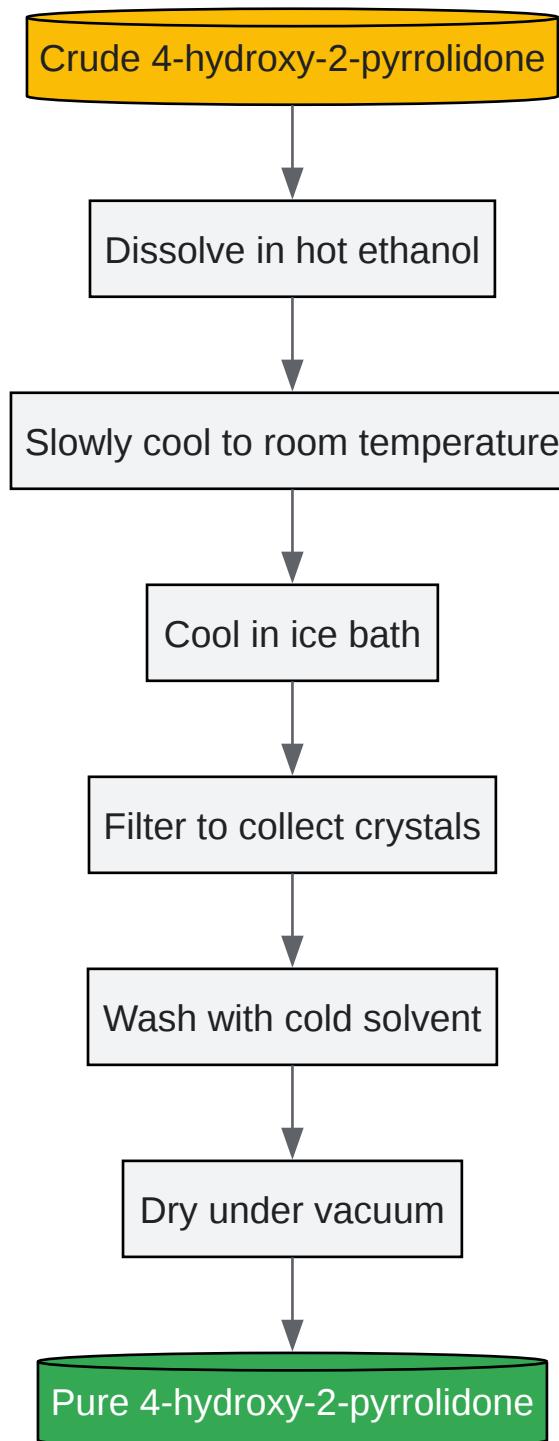
### Materials:

- Crude optically active **4-hydroxy-2-pyrrolidone**
- Ethanol
- Ethyl acetate (optional, for improved yield with potentially lower optical purity)

### Procedure:

- Dissolve the crude **(S)-4-hydroxy-2-pyrrolidone** (e.g., 1.5 g with 80%ee) in a minimal amount of hot ethanol (e.g., 10 ml).[5]
- For improved yield, a poor solvent like ethyl acetate (e.g., 20 ml) can be added to the hot solution. Note that this may result in a lower optical purity of the final product.[5]
- Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.
- Further cool the solution in an ice bath to maximize crystal precipitation.
- Collect the precipitated crystals by filtration.
- Wash the crystals with a cold solvent mixture (e.g., ethanol-ethyl acetate) to remove residual impurities.[5]

- Dry the crystals under vacuum. The optical purity can be significantly improved, for example, from 80%ee to over 99%ee by recrystallization from ethanol alone.[5]



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Purification by recrystallization workflow.

## Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of **4-hydroxy-2-pyrrolidone** can be confirmed using  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy. A patent provides the following  $^1\text{H}$  NMR data for **(S)-4-hydroxy-2-pyrrolidone** in  $\text{D}_2\text{O}$  at 500 MHz:

- $\delta$  4.62 (1H, m)
- $\delta$  3.72 (1H, dd,  $J=5.4, 11.7$  Hz)
- $\delta$  3.33 (1H, dd,  $J=1.3, 11.7$  Hz)
- $\delta$  2.77 (1H, dd,  $J=6.4, 17.7$  Hz)
- $\delta$  2.27 (1H, dd,  $J=1.9, 17.7$  Hz)[5]

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of **4-hydroxy-2-pyrrolidone**. While specific fragmentation data for this compound is not readily available in the searched literature, the molecular ion peak  $[\text{M}]^+$  would be expected at  $\text{m/z}$  101.

## Biological Properties and Applications

The primary significance of **4-hydroxy-2-pyrrolidone** in the life sciences is its role as a chiral precursor in the synthesis of pharmaceuticals.

Role in Drug Synthesis: **(S)-4-Hydroxy-2-pyrrolidone** is a key intermediate in the synthesis of **(S)-Oxiracetam**, a nootropic drug of the racetam family. The synthesis involves the reaction of the pyrrolidone with a suitable reagent to introduce the acetamide side chain.



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Synthetic pathway to **(S)-Oxiracetam**.

Currently, there is limited information available on the direct biological effects or signaling pathways of **4-hydroxy-2-pyrrolidone** itself. Its biological relevance is primarily understood through the activities of the molecules for which it serves as a building block.

## Toxicology and Safety

**4-Hydroxy-2-pyrrolidone** is classified as an irritant. Safety data sheets for the (R)-enantiomer indicate that it causes skin and serious eye irritation, and may cause respiratory irritation.[6][7]

### Handling and Storage:

- Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[7]
- Ventilation: Ensure adequate ventilation.[7]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[7]
- First Aid:
  - Eyes: Rinse immediately with plenty of water for at least 15 minutes.[7]
  - Skin: Wash off immediately with plenty of water for at least 15 minutes.[7]
  - Inhalation: Move to fresh air.[7]

No specific LD50 data for **4-hydroxy-2-pyrrolidone** was found in the conducted searches. Toxicological information for the related compound N-(2-hydroxyethyl)-2-pyrrolidone shows an oral LD50 in rats of  $>6400 \text{ mm}^3/\text{kg bw}$ , an inhalation LC50 in rats of  $>0.008 \text{ mg/L}$ , and a dermal LD50 in rats of  $>2000 \text{ mg/kg bw}$ . While structurally related, these values should be considered with caution as they do not directly represent the toxicity of **4-hydroxy-2-pyrrolidone**.

## Conclusion

**4-Hydroxy-2-pyrrolidone** is a fundamentally important chiral intermediate with well-defined physicochemical properties. Its primary value lies in its application in the stereoselective synthesis of pharmaceuticals, most notably nootropic agents. While detailed protocols for its synthesis and purification exist, information regarding its direct biological activity and

comprehensive toxicological profile remains limited, presenting an area for future research. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working with this versatile compound.

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